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Compound of Interest

6-chloro-4-methyl-1,3-
Compound Name:

benzothiazole
CAS No.: 1190320-49-0
Cat. No.: B3219777

Get Quote

Executive Summary

This technical guide provides a comprehensive toxicological assessment of 6-chloro-4-
methyl-1,3-benzothiazole, a halogenated heterocyclic scaffold used as an intermediate in the
synthesis of azo dyes, pharmaceuticals (e.g., antitumor agents), and rubber vulcanization
accelerators.

While direct toxicological datasets for the unsubstituted 2-H isomer are limited in public
registries, this guide synthesizes data from its primary commercial precursor, 2-amino-6-chloro-
4-methylbenzothiazole (CAS 38338-21-5), and validated Structure-Activity Relationship (SAR)
models for chlorinated benzothiazoles.

Key Hazard Profile:
¢ Acute Toxicity: Moderate (Category 4). Harmful if swallowed.[1]

¢ Sensitization: High potential for skin sensitization (Category 1).
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o Target Organs: Liver (hepatotoxicity) and kidneys (nephrotoxicity) upon chronic exposure.

¢ Environmental: Toxic to aquatic life with long-lasting effects.

Chemical Identity & Physicochemical Properties[2]

[3][4][5][6][7][8]

Understanding the physicochemical nature of this compound is critical for predicting

bioavailability and environmental fate. The presence of the chlorine atom at position 6 and the

methyl group at position 4 significantly increases lipophilicity compared to the parent

benzothiazole.

Property

Value | Description

Significance

Chemical Name

6-Chloro-4-methyl-1,3-

benzothiazole

Core Scaffold

Primary Analog

2-Amino-6-chloro-4-

methylbenzothiazole

CAS: 38338-21-5 (Primary

Data Source)

(CsH7CIN2S for 2-amino

Molecular Formula CsHeCINS
analog)
] Small molecule, easily
Molecular Weight 183.66 g/mol
absorbed.[2]
High Lipophilicity. Indicates
high potential for passive
LogP (Predicted) ~3.8-4.2 membrane transport and

bioaccumulation in adipose

tissue.

Solubility

Low in water; Soluble in
DMSO, Ethanol

Requires organic solvents for
bioassays; limited mobility in

soil water.

Physical State

Crystalline Solid / Powder

Dust inhalation risk during

handling.
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Toxicokinetics (ADME) Profile

The toxicity of 6-chloro-4-methyl-1,3-benzothiazole is driven by its metabolic activation and
tissue distribution.

Absorption & Distribution

Due to its high LogP (>3.5), the compound exhibits rapid dermal and gastrointestinal
absorption. Upon entry, it partitions into lipid-rich tissues (CNS, adipose) and is transported to
the liver via the portal vein.

Metabolic Pathways

Metabolism is the primary driver of toxicity. The compound undergoes Phase | oxidation via
Cytochrome P450 enzymes (primarily CYP1Al and CYP2EL1), followed by Phase Il
conjugation.

Key Metabolic Routes:
o C-Hydroxylation: The open positions (C5 and C7) are targets for aromatic hydroxylation.

o Methyl Oxidation: The C4-methyl group can be oxidized sequentially to an alcohol, aldehyde,
and carboxylic acid.

o N-Oxidation: If the 2-amino group is present (in the analog), it undergoes N-hydroxylation to
form reactive hydroxylamines, which are potent electrophiles capable of DNA binding.
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Caption: Predicted metabolic fate showing Phase | oxidation and Phase Il detoxification
pathways.
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Toxicity Profile & Mechanism of Action
Acute Toxicity

Based on data from 2-amino-6-chlorobenzothiazole and related chlorinated benzothiazoles:
e Oral LD50 (Rat): Estimated range 500 — 1200 mg/kg.
o Classification: GHS Category 4 (Harmful if swallowed).

e Symptoms: Somnolence, ataxia, respiratory depression. High doses may induce convulsions
due to CNS interaction.

Skin Sensitization (Critical Hazard)

Benzothiazoles are well-documented skin sensitizers. The mechanism involves the formation of
a hapten-protein complex. The electrophilic nature of the benzothiazole ring (enhanced by the
chlorine substituent) allows it to react with nucleophilic amino acid residues (cysteine/lysine) in
skin proteins.

Mechanism:
¢ Penetration: Lipophilic molecule crosses the stratum corneum.
e Haptenization: Covalent binding to Langerhans cell proteins.

e Immune Response: T-cell proliferation leading to Allergic Contact Dermatitis (ACD).

Genotoxicity

» Ames Test: Benzothiazole derivatives often test positive in Salmonella typhimurium strains
(TA98, TA100) only in the presence of S9 metabolic activation.

e Reasoning: The parent compound is pro-mutagenic. Metabolic activation generates
electrophilic intermediates (hydroxylamines or epoxides) that intercalate with DNA or form
adducts.

» Structural Alert: The 6-chloro substituent is a known structural alert for increased genotoxic
potency in aromatic amines.
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Experimental Protocols for Validation

To validate the toxicity of this specific isomer in your lab, follow these standardized protocols.

MTT Cytotoxicity Assay (In Vitro)

Purpose: Determine IC50 values in HepG2 (liver) or HEK293 (kidney) cells.

Preparation: Dissolve 6-chloro-4-methyl-1,3-benzothiazole in DMSO (Stock 100 mM).
e Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.

o Treatment: Expose cells to serial dilutions (0.1 uM to 100 pM) for 48h. Maintain DMSO
concentration < 0.5%.

e Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
e Quantification: Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

e Analysis: Plot dose-response curve to calculate 1C50.

Bacterial Reverse Mutation Assay (Ames Test)

Purpose: Assess mutagenic potential.

Strains:S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

Activation: Perform assay with and without S9 rat liver fraction (10%).

Dosing: Test 5 concentrations (e.g., 5, 15, 50, 150, 500 u g/plate ).

Incubation: 48h at 37°C in dark.

Scoring: Count revertant colonies. A 2-fold increase over background indicates a positive
result.

Environmental Impact (Ecotoxicology)
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Chlorinated benzothiazoles are "pseudo-persistent” pollutants. They are resistant to
biodegradation due to the halogen stabilization of the aromatic ring.

e Agquatic Toxicity: High.
o Daphnia magna EC50 (48h): Estimated 1 — 10 mg/L.
o Fish (Fathead minnow) LC50 (96h): Estimated 5 — 15 mg/L.

e Bioaccumulation: Bioconcentration Factor (BCF) is moderate due to LogP ~4.0, posing a risk
to higher trophic levels.

Safe Handling & Risk Management

Occupational Exposure Limits (OEL): Not established specifically. Use defaults for "Organic

Dusts, Toxic."
Hazard Class Precautionary Measure
) Use Local Exhaust Ventilation (LEV). P2/N95
Inhalation

Respirator mandatory for powder handling.

_ Nitrile gloves (min thickness 0.11mm). Double
Skin Contact ) o o
gloving recommended due to high lipophilicity.

Eye Contact Safety goggles with side shields.[1]
) Do not dry sweep. Dampen with water or use
Spill Cleanup o
HEPA vacuum to prevent dust aerosolization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. fishersci.no [fishersci.no]
e 2. canada.ca [canada.ca]

» To cite this document: BenchChem. [Technical Guide: Toxicity Profile of 6-Chloro-4-methyl-
1,3-benzothiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3219777/docs#technical-guide-toxicity-profile-of-6-
chloro-4-methyl-1-3-benzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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